molecular formula C33H45Cl2N5 B14018154 4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline CAS No. 811-07-4

4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline

Cat. No.: B14018154
CAS No.: 811-07-4
M. Wt: 582.6 g/mol
InChI Key: XLBCXZQJEFWFAS-UHFFFAOYSA-N
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Description

4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This method is advantageous due to its metal and additive-free procedure, resulting in high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its diazinan and chloroethyl groups, in particular, differentiate it from other similar compounds, providing unique opportunities for research and industrial applications.

Properties

CAS No.

811-07-4

Molecular Formula

C33H45Cl2N5

Molecular Weight

582.6 g/mol

IUPAC Name

4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline

InChI

InChI=1S/C33H45Cl2N5/c1-26-23-31(38(21-17-34)22-18-35)15-16-32(26)33-39(24-27-7-11-29(12-8-27)36(2)3)19-6-20-40(33)25-28-9-13-30(14-10-28)37(4)5/h7-16,23,33H,6,17-22,24-25H2,1-5H3

InChI Key

XLBCXZQJEFWFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)C2N(CCCN2CC3=CC=C(C=C3)N(C)C)CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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